REACTION_CXSMILES
|
CC(C)=[O:3].[CH2:5]1[O:15][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].S(=O)(=O)(O)O>>[CH2:5]([OH:15])[CH:6]([OH:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1C(CCCCCCCC)O1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A homogeneous clear solution is prepared
|
Type
|
CUSTOM
|
Details
|
the acetone is evaporated off
|
Type
|
ADDITION
|
Details
|
by adding an aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The neutralized solution is extracted with pet ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried over anhydrous magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCCCCCCC)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)=[O:3].[CH2:5]1[O:15][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].S(=O)(=O)(O)O>>[CH2:5]([OH:15])[CH:6]([OH:3])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1C(CCCCCCCC)O1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A homogeneous clear solution is prepared
|
Type
|
CUSTOM
|
Details
|
the acetone is evaporated off
|
Type
|
ADDITION
|
Details
|
by adding an aqueous sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The neutralized solution is extracted with pet ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried over anhydrous magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCCCCCCC)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |